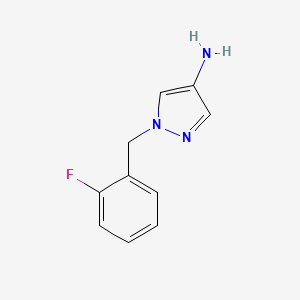![molecular formula C26H26N2O4 B1229100 4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol CAS No. 76313-96-7](/img/structure/B1229100.png)
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol is a complex organic compound characterized by its phenolic structure with various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol typically involves multi-step organic reactions. The process often starts with the nitration of a phenyl compound, followed by the introduction of the pyrrolidinyl and ethoxy groups through nucleophilic substitution reactions. The final step usually involves the formation of the ethenyl linkage under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenolic group can be oxidized to a quinone.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of halogenated or sulfonated phenolic compounds.
科学研究应用
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.
相似化合物的比较
Similar Compounds
Phenol, 4-nitro-: Similar in structure but lacks the pyrrolidinyl and ethoxy groups.
Phenol, 4-(phenylamino)-: Contains an amino group instead of the nitro group.
Phenol, 4-(2-phenylethenyl)-: Lacks the nitro and pyrrolidinyl groups.
Uniqueness
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the nitro, pyrrolidinyl, and ethoxy groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
属性
CAS 编号 |
76313-96-7 |
|---|---|
分子式 |
C26H26N2O4 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol |
InChI |
InChI=1S/C26H26N2O4/c29-23-12-8-20(9-13-23)25(26(28(30)31)22-6-2-1-3-7-22)21-10-14-24(15-11-21)32-19-18-27-16-4-5-17-27/h1-3,6-15,29H,4-5,16-19H2/b26-25+ |
InChI 键 |
DROOOXRILCVVJC-OCEACIFDSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=C(C3=CC=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)O |
手性 SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)/C(=C(\C3=CC=CC=C3)/[N+](=O)[O-])/C4=CC=C(C=C4)O |
规范 SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=C(C3=CC=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)O |
同义词 |
alpha-(4-pyrrolidinoethoxy)phenyl-4-hydroxy-alpha'-nitrostilbene CI 628M CI-628M CI628M |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-Diethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine](/img/structure/B1229022.png)


![5-Ethoxy-2-[(prop-2-enylamino)methylidene]-1-benzothiophen-3-one](/img/structure/B1229029.png)

![9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1229032.png)

![[(5-Cyanothiophen-2-yl)methylideneamino]thiourea](/img/structure/B1229036.png)



